physical and chemical properties of N,N-Dimethyl-4-vinylaniline
physical and chemical properties of N,N-Dimethyl-4-vinylaniline
An In-depth Technical Guide to the Physical and Chemical Properties of N,N-Dimethyl-4-vinylaniline
Introduction: A Versatile Building Block in Modern Chemistry
N,N-Dimethyl-4-vinylaniline (DMVA), identified by its CAS number 2039-80-7, is a bifunctional organic compound that has emerged as a cornerstone intermediate in advanced chemical synthesis.[1] Its unique molecular architecture, featuring both a reactive vinyl group and an electron-rich N,N-dimethylamino moiety on an aromatic ring, provides a versatile platform for a wide array of chemical transformations.[1][2] This dual functionality makes DMVA an indispensable precursor in the development of complex molecules and functional materials.
This guide offers a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development and material science. We will delve into its fundamental characteristics, reactivity profile, synthesis protocols, and key applications, providing the technical insights necessary to harness its full synthetic potential.
Part 1: Core Physicochemical Properties
A thorough understanding of a compound's physical properties is paramount for its effective use in experimental design, process scale-up, and safety management. N,N-Dimethyl-4-vinylaniline is typically supplied as a colorless to pale yellow or brown liquid with a characteristic aromatic amine odor.[2][3][4] Purity levels for research and industrial applications are generally 97% or higher to minimize side reactions and maximize yields in sensitive synthetic applications.[1]
Key physicochemical data for N,N-Dimethyl-4-vinylaniline are summarized in the table below.
| Property | Value | References |
| CAS Number | 2039-80-7 | [1][5] |
| Molecular Formula | C₁₀H₁₃N | [1][6] |
| Molecular Weight | 147.22 g/mol | [1][6][7] |
| Appearance | Colorless to Yellow/Brown Liquid | [2][3][6] |
| Boiling Point | 241.6 °C at 760 mmHg; 91 °C at 3 mmHg | [8][9] |
| Melting Point | 17 °C | [9] |
| Density | 0.959 g/cm³ | [8] |
| Flash Point | 97.5 °C / 98 °C | [8][9] |
| Solubility | Soluble in organic solvents; limited solubility in water. | [2] |
| Storage Conditions | Refrigerated (0-10°C), sealed in dry conditions, under inert gas. | [7][9] |
Part 2: Chemical Reactivity and Mechanistic Insights
The synthetic versatility of DMVA stems from its two primary reactive sites: the vinyl group and the activated aromatic ring. The interplay between these groups dictates its role in various chemical transformations.
Reactions of the Vinyl Group: Polymerization
The vinyl group (-CH=CH₂) is highly susceptible to polymerization, making DMVA a valuable monomer or co-monomer.[1][6] This reactivity allows for the creation of specialty polymers with tailored electronic and optical properties. The electron-donating dimethylamino group influences the electronic characteristics of the resulting polymer, making it useful for applications in optoelectronics and photovoltaics.[6]
Reactions of the Aromatic Ring: Electrophilic Substitution
The N,N-dimethylamino group is a strong activating group, meaning it donates electron density to the benzene ring. This increases the ring's nucleophilicity, making it highly reactive towards electrophiles. This group directs incoming electrophiles primarily to the ortho and para positions. Since the para position is already occupied by the vinyl group, electrophilic aromatic substitution reactions will predominantly occur at the positions ortho to the dimethylamino group.[2]
Part 3: Synthesis and Experimental Protocols
The synthesis of N,N-Dimethyl-4-vinylaniline can be accomplished via several routes, often starting from aniline derivatives. A common strategy involves the olefination of 4-(dimethylamino)benzaldehyde, for example, through a Wittig reaction. Another documented method involves the reaction of 2-methanesulfonyl-benzothiazole with 4-dimethylamino-benzaldehyde.[8]
Example Synthesis Protocol: Wittig-type Olefination
This protocol is a representative example for the synthesis of DMVA. The causality behind this choice is the high reliability and functional group tolerance of the Wittig reaction and its variants for creating carbon-carbon double bonds.
Step 1: Preparation of the Phosphonium Ylide
-
Suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium or sodium hydride, to deprotonate the phosphonium salt and form the bright yellow or orange phosphonium ylide. The choice of a strong, non-nucleophilic base is critical to ensure complete ylide formation without side reactions.
Step 2: Reaction with Aldehyde
-
Maintain the inert atmosphere and temperature.
-
Prepare a solution of 4-(dimethylamino)benzaldehyde in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide suspension. The reaction is often exothermic and is characterized by the disappearance of the ylide's color.
Step 3: Workup and Purification
-
After the reaction is complete (monitored by Thin Layer Chromatography), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield pure N,N-Dimethyl-4-vinylaniline.
Step 4: Characterization
-
Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]
Part 4: Applications in Research and Industry
The unique reactivity of DMVA makes it a vital intermediate across several high-value sectors.
-
Pharmaceutical Intermediates : It serves as a fundamental building block in organic synthesis for the creation of complex molecular structures, including active pharmaceutical ingredients (APIs).[11]
-
Advanced Materials : DMVA is used in the development of advanced materials, where its incorporation into polymers can impart specific optical or electronic properties.[1][6] This is particularly relevant for creating materials for liquid crystal displays (LCDs), optoelectronics, and photovoltaics.[6]
-
Dyes and Pigments : The aromatic amine structure is a classic chromophore, making DMVA a key precursor in the synthesis of various dyes and pigments for the textile and coatings industries.[4][6]
-
Agrochemicals : It is utilized in the synthesis of active ingredients for products designed to enhance crop protection and yield.[11]
-
Polymerization Inhibitor : In some contexts, it can act as a polymerization inhibitor, for instance, in the manufacturing of acrylic monomers to ensure stability.[4]
Part 5: Safety, Handling, and Storage
N,N-Dimethyl-4-vinylaniline is classified as a hazardous chemical and requires careful handling to mitigate risks.
-
Hazards : The compound is toxic if swallowed, inhaled, or in contact with skin.[7][12] It is known to cause skin and serious eye irritation.[9]
-
Handling : Always handle in a well-ventilated area or under a chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid breathing vapors or mists.[12]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] It should be refrigerated (typically between 0-10°C) and stored under an inert gas, as it can be sensitive to air and heat.[9]
References
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- N,N-dimethyl-4-vinylaniline | 2039-80-7 - ChemicalBook. (2025). ChemicalBook.
- The Role of N,N-Dimethyl-4-vinylaniline in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Understanding N,N-Dimethyl-4-vinylaniline: Properties, Synthesis, and Supply. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- N,N-Dimethyl-4-vinylaniline. (n.d.). MySkinRecipes.
- N,N-Dimethyl-4-vinylaniline | 2039-80-7. (n.d.). Sigma-Aldrich.
- N,N-Dimethyl-4-vinylaniline | 2039-80-7. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
- N,N-Dimethyl-4-vinylaniline | 2039-80-7. (n.d.). Tokyo Chemical Industry Co., Ltd. (JP).
- N,N-dimethyl-4-vinylaniline 2039-80-7 wiki. (n.d.). Guidechem.
- CAS 2039-80-7: 4-Ethenyl-N,N-dimethylbenzenamine. (n.d.). CymitQuimica.
- Mastering Organic Synthesis: The Role of N,N-Dimethyl-4-vinylaniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- N,N-Dimethyl-4-vinylaniline | 2039-80-7. (n.d.). Sigma-Aldrich.
- N,N-Dimethyl-4-vinylaniline | 2039-80-7. (n.d.). TCI Chemicals.
- N,N-Dimethylaniline SAFETY D
- N,N-Dimethyl-4-nitrosoaniline SAFETY DATA SHEET. (2024). Thermo Fisher Scientific.
- 2039-80-7|N,N-Dimethyl-4-vinylaniline|BLD Pharm. (n.d.). BLD Pharm.
- Cas 2039-80-7,N,N-dimethyl-4-vinylaniline. (n.d.). LookChem.
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